molecular formula C14H15N3O3S B2361051 methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1171806-16-8

methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2361051
CAS No.: 1171806-16-8
M. Wt: 305.35
InChI Key: GZTHLESUBBUVCM-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a pyrazole ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the thiophene ring. One common approach is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with an appropriate amine to form the amide, followed by a cyclization reaction to introduce the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using catalysts to improve yield and selectivity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or thiophenes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

  • Material Science: Its unique structure makes it a candidate for use in organic electronic materials.

  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.

  • Thiophene Derivatives: Thiophene compounds with various functional groups.

Uniqueness: This compound is unique due to the combination of the pyrazole and thiophene rings, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-17-9(6-7-15-17)12(18)16-13-11(14(19)20-2)8-4-3-5-10(8)21-13/h6-7H,3-5H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTHLESUBBUVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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